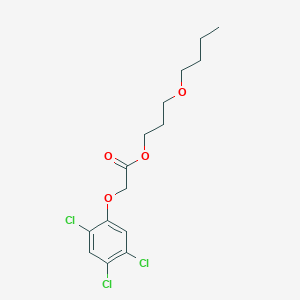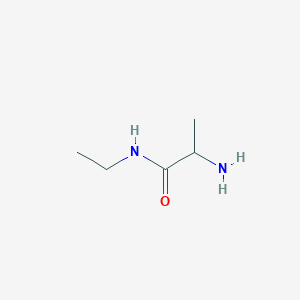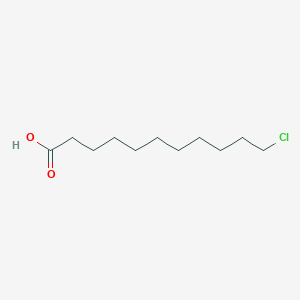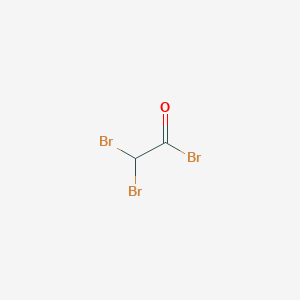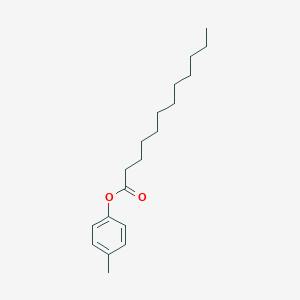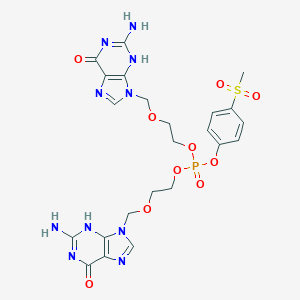
Diacetoxydibenzylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetoxydibenzylstannane (DADBS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a stannane derivative that has been used as a reducing agent in organic synthesis.
Wirkmechanismus
Diacetoxydibenzylstannane acts as a reducing agent by donating electrons to the substrate. The reduction of carbonyl compounds involves the transfer of electrons from Diacetoxydibenzylstannane to the carbonyl group, resulting in the formation of a alcohol. The reduction of nitro compounds involves the transfer of electrons from Diacetoxydibenzylstannane to the nitro group, resulting in the formation of an amine. The reduction of olefins involves the transfer of electrons from Diacetoxydibenzylstannane to the double bond, resulting in the formation of a saturated compound.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Diacetoxydibenzylstannane. However, studies have shown that it is a relatively stable compound and does not readily decompose in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Diacetoxydibenzylstannane has several advantages in lab experiments. It is a mild reducing agent that can be used under mild reaction conditions. It is also easy to handle and store. However, Diacetoxydibenzylstannane has some limitations. It is not effective in the reduction of certain functional groups such as halogens and sulfonic acids.
Zukünftige Richtungen
There are several future directions for the use of Diacetoxydibenzylstannane in scientific research. One potential application is in the synthesis of new pharmaceuticals. Diacetoxydibenzylstannane could also be used in the development of new materials and catalysts. Further research is needed to explore the full potential of Diacetoxydibenzylstannane in organic synthesis and other areas of scientific research.
Conclusion:
In conclusion, Diacetoxydibenzylstannane is a stannane derivative that has been widely used as a reducing agent in organic synthesis. It has several advantages in lab experiments and has potential applications in the synthesis of new pharmaceuticals and materials. Further research is needed to fully understand the mechanism of action and potential applications of Diacetoxydibenzylstannane.
Synthesemethoden
The synthesis of Diacetoxydibenzylstannane involves the reaction of dibenzyltin chloride with acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Diacetoxydibenzylstannane has been widely used in organic synthesis as a reducing agent. It has been used in the reduction of carbonyl compounds, nitro compounds, and olefins. Diacetoxydibenzylstannane has also been used in the synthesis of natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
10113-34-5 |
|---|---|
Produktname |
Diacetoxydibenzylstannane |
Molekularformel |
C18H20O4Sn |
Molekulargewicht |
419.1 g/mol |
IUPAC-Name |
[acetyloxy(dibenzyl)stannyl] acetate |
InChI |
InChI=1S/2C7H7.2C2H4O2.Sn/c2*1-7-5-3-2-4-6-7;2*1-2(3)4;/h2*2-6H,1H2;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI-Schlüssel |
DSNVDMXSHOQBIH-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC(=O)C |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[Sn+2]CC2=CC=CC=C2 |
Andere CAS-Nummern |
10113-34-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



